1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is an organic compound that features a bromine atom, a fluorine atom, and a prop-2-yn-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-fluorobenzene and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The propargyl bromide is added to a solution of 1-bromo-4-fluorobenzene and potassium carbonate in DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the prop-2-yn-1-yl group.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique electronic properties.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom can act as a leaving group in substitution reactions, while the prop-2-yn-1-yl group can participate in coupling reactions to form new carbon-carbon bonds. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.
4-Bromo-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a fluorine atom.
Uniqueness
1-Bromo-4-fluoro-2-(prop-2-yn-
Properties
IUPAC Name |
1-bromo-4-fluoro-2-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTALCZXGCLHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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